Product packaging for 4-Chloro-6-(2-fluorophenyl)pyrimidine(Cat. No.:CAS No. 405930-66-7)

4-Chloro-6-(2-fluorophenyl)pyrimidine

Cat. No.: B3433586
CAS No.: 405930-66-7
M. Wt: 208.62 g/mol
InChI Key: HAXBARUHJFHXTI-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) in DNA and RNA underscores its fundamental role in biological systems. mdpi.com This inherent biocompatibility has made pyrimidine and its derivatives a focal point for the design and synthesis of novel therapeutic agents. The structural versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov Consequently, pyrimidine-based compounds have been successfully developed for a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. hep.com.cnnih.gov

The pyrimidine nucleus is a key feature in numerous FDA-approved drugs, highlighting its clinical significance. mdpi.com Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a diverse range of biological targets, particularly protein kinases. chemrxiv.org The development of kinase inhibitors is a major focus in cancer therapy, and the pyrimidine scaffold has proven to be an excellent starting point for the design of potent and selective inhibitors. nih.govchemrxiv.org

Overview of Halogenated Phenyl Groups in Pyrimidine Chemistry

The introduction of halogenated phenyl groups into pyrimidine derivatives is a widely employed strategy in medicinal chemistry to modulate a compound's biological profile. Halogens, such as fluorine and chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.comresearchgate.net

The 2-fluorophenyl group, in particular, offers several advantages. The fluorine atom, being the most electronegative element, can alter the electronic properties of the phenyl ring, influencing its interactions with biological targets. tandfonline.com Its small size allows it to act as a bioisostere for a hydrogen atom, minimizing steric hindrance while introducing significant electronic changes. tandfonline.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. tandfonline.com The presence of a fluorine atom can also lead to favorable intermolecular interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity for a target protein. mdpi.com

Contextualization of 4-Chloro-6-(2-fluorophenyl)pyrimidine within Contemporary Chemical Biology Research

Within the broader context of pyrimidine derivatives, this compound (CAS No. 405930-66-7) emerges as a compound of interest for chemical biology research. chiralen.com This molecule combines the proven pyrimidine scaffold with two key halogen substitutions: a chloro group at the 4-position and a 2-fluorophenyl group at the 6-position. The chlorine atom at the 4-position of the pyrimidine ring is a reactive site, making it a valuable synthetic handle for the introduction of various functional groups through nucleophilic substitution reactions. This allows for the generation of diverse libraries of compounds for biological screening. nih.gov

The presence of the 2-fluorophenyl group, as previously discussed, can confer desirable pharmacokinetic and pharmacodynamic properties. Research into phenylpyrimidine derivatives has shown their potential as potent anticancer agents, with some compounds exhibiting significant inhibitory effects against various cancer cell lines. hep.com.cn The specific combination of a chloro-substituted pyrimidine and a fluorinated phenyl ring in this compound suggests its potential as a precursor or an active compound in the development of novel kinase inhibitors or other targeted therapies. While detailed research on this specific compound is not extensively published, its structural motifs are prevalent in many biologically active molecules currently under investigation.

Table 1: Physicochemical Properties of Representative Halogenated Phenylpyrimidine Scaffolds

PropertyRepresentative Value/CharacteristicSignificance in Drug Discovery
Molecular Weight200 - 500 g/mol Influences absorption, distribution, and solubility.
LogP2 - 5A measure of lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors0 - 2Affects binding to target proteins and solubility.
Hydrogen Bond Acceptors2 - 5Crucial for interactions with biological targets.
Polar Surface Area30 - 80 ŲInfluences cell permeability and transport properties.

Note: The data in this table is representative of the general class of halogenated phenylpyrimidine compounds and is intended for illustrative purposes. Specific values for this compound may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClFN2 B3433586 4-Chloro-6-(2-fluorophenyl)pyrimidine CAS No. 405930-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(2-fluorophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXBARUHJFHXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287278
Record name 4-Chloro-6-(2-fluorophenyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405930-66-7
Record name 4-Chloro-6-(2-fluorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405930-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 2 Fluorophenyl Pyrimidine

Functional Group Interconversions on the Pyrimidine (B1678525) Ring

The pyrimidine core of the title compound allows for specific chemical transformations, primarily targeting the reactive C-Cl bond.

The C-4 position of the pyrimidine ring is the most reactive site for nucleophilic substitution. This reactivity is a cornerstone for the synthesis of a vast array of derivatives. The general order of halide reactivity on the pyrimidine ring is C4(6) > C2 > C5. acs.orgstackexchange.com The primary transformations include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The C-4 chloro group can be readily displaced by a variety of nucleophiles. Amination reactions are particularly common, allowing for the introduction of nitrogen-based functionalities. Studies on analogous 6-aryl-2,4-dichloropyrimidines show that reactions with both aliphatic and aromatic amines proceed with high regioselectivity, favoring substitution at the C-4 position over the C-2 position. acs.org For instance, the reaction of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with various amines highlights this C-4 preference. acs.org

Acid-catalyzed amination has also been explored for related 4-chloropyrrolopyrimidines, with water being an effective medium to promote the reaction while minimizing solvolysis, particularly when the amount of acid is kept low. preprints.orgacs.orgnih.gov Besides amines, other nucleophiles such as alkoxides and thiophenoxides can displace the C-4 chloride on similar pyrimidine systems, leading to the formation of ethers and thioethers, respectively. rsc.org

NucleophileReagents and ConditionsProduct TypeRegioselectivity (C4:C2)Reference
DibutylamineK₂CO₃, DMAcC4-amino pyrimidine70:30 acs.org
AnilineNaH, Toluene (B28343), 80 °CC4-amino pyrimidine95:5 acs.org
MorpholineLiHMDS, THF, -20 °CC4-amino pyrimidine>98:2 acs.org
Sodium MethoxideMeOHC4-methoxy pyrimidineHigh C4 selectivity rsc.org
Sodium ThiophenoxideDioxaneC4-thiophenyl pyrimidineHigh C4 selectivity rsc.org

Palladium-Catalyzed Cross-Coupling:

The C-4 chloro position is also an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce new aryl and heteroaryl substituents by coupling the chloropyrimidine with various boronic acids. lookchem.commdpi.commdpi.com The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ with a base such as Na₂CO₃ or K₃PO₄ in a solvent system like toluene or dioxane. lookchem.commdpi.com Even chloro-substrates are highly reactive in these couplings due to the electron-deficient pyrimidine ring. acs.org

Buchwald-Hartwig Amination: This method provides an alternative to classical SNAr for forming C-N bonds, especially for less nucleophilic amines or when milder conditions are required. A highly regioselective palladium-catalyzed amination has been demonstrated for 6-aryl-2,4-dichloropyrimidines using Pd(OAc)₂ with a phosphine (B1218219) ligand and a strong base like LiHMDS, yielding the C-4 aminated product exclusively. acs.org

Direct chemical modification of the 2-fluorophenyl ring once it is attached to the pyrimidine scaffold is not a commonly reported derivatization strategy. Instead, the electronic nature of the C-6 aryl substituent plays a significant role in modulating the reactivity of the pyrimidine ring itself. Research on 6-aryl-2,4-dichloropyrimidines has shown that the electronic properties of the C-6 substituent influence the regioselectivity of nucleophilic substitution. An electron-neutral C-6 phenyl group and an electron-withdrawing C-6 4-fluorophenyl group both lead to high reactivity and regioselectivity in palladium-catalyzed amination reactions at the C-4 position. acs.org This indicates that derivatization strategies often focus on building analogues from variously substituted phenyl precursors rather than modifying the ring post-synthesis.

Synthesis of Pyrimidine Analogues with Structural Modifications

The development of analogues of 4-chloro-6-(2-fluorophenyl)pyrimidine involves altering the substituents on both the pyrimidine and the phenyl rings to explore structure-activity relationships.

A common strategy for creating analogues involves modifying the substitution pattern on the C-6 phenyl ring. This is achieved not by direct reaction on the phenyl ring, but by employing different starting materials during the synthesis. The typical synthetic route involves the condensation of a substituted acetophenone (B1666503) or benzaldehyde (B42025) with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. amegroups.org For example, using 4'-fluoroacetophenone (B120862) instead of 2'-fluoroacetophenone (B1202908) in the initial steps would lead to the corresponding 6-(4-fluorophenyl)pyrimidine analogue. scielo.br

Target Analogue CoreSynthetic Precursor ExampleMethodReference
6-(4-fluorophenyl)pyrimidine4-FluorobenzaldehydeCondensation-cyclization scielo.br
6-(4-methoxyphenyl)pyrimidine4'-Methoxy acetophenoneClaisen-Schmidt condensation amegroups.org
2-(2-chloro-4-fluorophenyl)pyrimidine2-Chloro-4-fluorophenyl precursorChlorination of hydroxypyrimidine evitachem.com
6-(p-fluorophenyl)pyrimidinep-Fluorophenyl-containing aldehydeCondensation with malononitrile scielo.br

A wide range of heterocyclic groups can be appended to the pyrimidine core, primarily at the C-4 position, to generate novel analogues. This is typically accomplished through two main pathways:

Nucleophilic Substitution (SNAr): The C-4 chloro group can be displaced by nitrogen-containing heterocycles acting as nucleophiles. This method has been used to introduce moieties such as adamantylalkylamines and piperazine (B1678402). nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction is highly effective for introducing heteroaryl groups. By using heteroarylboronic acids as coupling partners, diverse five- and six-membered heterocyclic rings can be attached to the pyrimidine scaffold. mdpi.commdpi.com

Heterocyclic MoietyMethod of IntroductionReagents/CatalystReference
PyrazoleSuzuki CouplingPyrazoleboronic acid / Pd catalyst rsc.org
PyridineSuzuki CouplingPyridineboronic acid / Pd catalyst rsc.org
ThiazoleSNArThiazole-amine / Base researchgate.net
PiperazineSNArSubstituted piperazine / DIPEA researchgate.net
Adamantane-amineSNAr & Pd-CatalysisAdamantylalkylamine / K₂CO₃ or Pd(0) nih.gov

Developing analogues through aliphatic and aryl substitutions at the C-4 position is a key strategy for modulating the compound's physicochemical properties.

Aryl Substitutions: As detailed previously, the Suzuki-Miyaura cross-coupling reaction is the premier method for introducing a variety of substituted and unsubstituted aryl groups. The reaction is robust and works with a wide range of arylboronic acids, providing access to biaryl and heteroaryl-aryl structures. lookchem.commdpi.comresearchgate.net

Aliphatic Substitutions: The introduction of aliphatic chains and rings is most commonly achieved via amination reactions (both SNAr and Buchwald-Hartwig) with primary and secondary aliphatic amines. acs.org This allows for the incorporation of functional groups with varying steric bulk, lipophilicity, and hydrogen-bonding capabilities, from simple alkylamines to complex structures like adamantane-containing amines. nih.gov

Stereochemical Considerations in Pyrimidine Derivatization

The derivatization of this compound introduces significant stereochemical considerations, primarily centered around the phenomenon of atropisomerism. Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, in this case, the C-C bond connecting the pyrimidine ring and the 2-fluorophenyl group. nih.govwikipedia.org The presence of substituents on both ring systems can create a substantial energy barrier to rotation, potentially leading to the existence of stable, separable enantiomers.

The stereochemical outcome of derivatization reactions is critically dependent on the nature of the substituents, the reaction conditions, and the potential use of chiral catalysts or auxiliaries. The introduction of different functionalities at various positions on the pyrimidine core can influence the rotational barrier and, consequently, the stereochemical stability of the resulting derivatives.

A key factor in the atropisomerism of 4-arylpyrimidines is the steric hindrance imposed by the substituents ortho to the aryl-pyrimidine bond. In this compound, the fluorine atom at the ortho position of the phenyl ring plays a crucial role. While a single ortho-substituent might not always be sufficient to create stable atropisomers at room temperature, further derivatization of the pyrimidine ring, for instance, at the 5-position, can significantly increase the rotational barrier.

The synthesis of single enantiomers of atropisomeric pyrimidine derivatives can be approached through several strategies. One method involves the chiral resolution of a racemic mixture, often employing chiral chromatography techniques. mdpi.comnih.gov Another powerful approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. For instance, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions to construct the aryl-pyrimidine bond can induce asymmetry. nih.gov

While the direct stereoselective derivatization of this compound is not extensively documented, the principles of asymmetric synthesis and chiral resolution are well-established for related biaryl and heterobiaryl compounds. nih.govmdpi.comnih.gov These methodologies provide a clear pathway for the potential preparation of enantiomerically enriched derivatives of the target compound.

Table 1: Stereochemical Considerations in the Derivatization of 4-Arylpyrimidines

Stereochemical AspectDescriptionRelevance to this compoundPotential Research Findings (Illustrative)
Atropisomerism Axial chirality due to hindered rotation around the C-C bond between the pyrimidine and the phenyl ring. wikipedia.orgThe 2-fluoro substituent creates steric hindrance, making atropisomerism a key consideration upon further derivatization.Derivatives with bulky substituents at the 5-position of the pyrimidine ring could exhibit stable atropisomers with high rotational barriers.
Enantioselective Synthesis Synthesis methods that preferentially form one enantiomer.The use of chiral catalysts in Suzuki-Miyaura coupling to form the C-C bond could yield enantiomerically enriched products.A hypothetical reaction using a chiral palladium catalyst might yield the (R)- or (S)-atropisomer with significant enantiomeric excess.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers. mdpi.comRacemic mixtures of derivatized products could be separated using chiral High-Performance Liquid Chromatography (HPLC). nih.govA racemic derivative could be resolved on a chiral stationary phase, yielding the individual enantiomers for further study.
Conformational Analysis Study of the three-dimensional arrangement of atoms and the energy associated with different conformations.The dihedral angle between the pyrimidine and phenyl rings is a critical parameter determining the biological activity of derivatives.Computational modeling could predict the most stable conformations and the rotational energy barrier for different derivatives.

Computational and Theoretical Investigations of 4 Chloro 6 2 Fluorophenyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 4-Chloro-6-(2-fluorophenyl)pyrimidine would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemsrc.comchemscene.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. chemscene.comacs.org

An FMO analysis of this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. acs.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack.

The MEP map is color-coded to show different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the fluorine atom, highlighting these as potential sites for interaction with electrophiles. Positive potential might be expected around the hydrogen atoms.

Global Reactivity Descriptors and Chemical Hardness

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These values would be calculated using the HOMO and LUMO energies obtained from DFT calculations. Analyzing these descriptors for this compound would provide a quantitative measure of its stability and reactivity profile, allowing for comparisons with other related compounds.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are used to simulate the interaction of a molecule with other entities, such as biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

A molecular docking study of this compound would involve selecting a relevant protein target and computationally placing the compound into the protein's binding site. The simulation would then calculate the binding affinity (often expressed as a docking score) and predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This would provide valuable insights into the compound's potential biological activity and mechanism of action.

Molecular Dynamics Simulations to Elucidate Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would be instrumental in elucidating its binding stability with a specific biological target, such as a protein receptor.

The process would involve creating a system that includes the compound and its target protein solvated in a box of water molecules and ions to mimic physiological conditions. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a simulated period, typically nanoseconds to microseconds.

Analysis of these trajectories can provide valuable insights into the stability of the compound within the binding site of the target. Key metrics that would be assessed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value for both the protein and the ligand suggests that the binding complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues in the protein. It can highlight which parts of the protein are flexible and which are constrained upon ligand binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are critical for binding affinity and specificity. MD simulations can track the occupancy of specific hydrogen bonds throughout the simulation, indicating their importance for stable binding.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex. A lower binding free energy indicates a more stable and favorable interaction.

While no specific MD simulation data for this compound is available, studies on other pyrimidine derivatives have successfully employed these techniques to confirm binding modes and assess the stability of ligand-protein complexes. For instance, research on pyrimidine derivatives as inhibitors of various kinases often utilizes MD simulations to validate docking results and understand the dynamics of the interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Development of 2D and 3D QSAR Models

For a series of compounds including this compound and its analogs, a QSAR study would involve the following steps:

Data Set Collection: A dataset of compounds with experimentally determined biological activity (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges).

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new, untested compounds.

A validated QSAR model for a series of pyrimidine derivatives could reveal which structural features are crucial for their biological activity. For example, a model might indicate that the presence of a halogen at a specific position or a particular substituent on the phenyl ring significantly influences the inhibitory potency. Although no specific QSAR models for this compound were found, numerous studies on other pyrimidine series have successfully developed predictive QSAR models to guide the design of more potent analogs.

Pharmacophore Modeling for Target Binding Prediction

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used to predict the target binding of new compounds and for virtual screening of large compound libraries.

There are two main approaches to pharmacophore modeling:

Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target protein is unknown. A set of active compounds is structurally aligned, and the common chemical features responsible for their activity are identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, a pharmacophore model can be generated based on the key interaction points within the binding site. This involves identifying the complementary features of the ligand that would form favorable interactions with the protein's active site residues.

For this compound, a pharmacophore model could be developed using either approach, depending on the availability of a target structure and a set of active analogs. Such a model would define the spatial arrangement of key features required for binding. For instance, the model might specify the location of a hydrogen bond acceptor corresponding to the pyrimidine nitrogen, a hydrophobic feature for the chloro group, and an aromatic feature for the fluorophenyl ring.

This pharmacophore model could then be used as a 3D query to search chemical databases for other molecules that fit the model and are therefore likely to bind to the same target. While specific pharmacophore models for this compound are not documented, this technique is widely applied in drug discovery projects involving pyrimidine scaffolds to identify novel and potent inhibitors.

Exploration of Biological Activities and Underlying Mechanistic Insights

Antimicrobial Investigations

The potential of novel chemical entities to combat microbial pathogens is a critical area of research. The following subsections summarize the available information on the in vitro antimicrobial activity of 4-Chloro-6-(2-fluorophenyl)pyrimidine.

No specific studies detailing the in vitro antibacterial activity, such as Minimum Inhibitory Concentration (MIC) values, against various bacterial strains for the compound this compound were found in the public scientific literature. Research on other chlorophenyl pyrimidine (B1678525) derivatives has been conducted, but the results cannot be directly attributed to the title compound.

In Vitro Antibacterial Activity of this compound No specific data is available in the searched scientific literature.

A review of scientific databases did not uncover any specific reports on the in vitro antifungal activity of this compound against fungal pathogens. While the pyrimidine scaffold is present in some agricultural fungicides, and related molecules have been tested, no data is available for this specific compound. nih.gov

In Vitro Antifungal Activity of this compound No specific data is available in the searched scientific literature.

Antiproliferative Effects in Cellular Assays (non-human cell lines)

The ability of a compound to inhibit the proliferation of cell lines is a key indicator of its potential as an anticancer agent.

A search for studies on the antiproliferative effects of this compound in non-human cellular assays did not yield any specific results. There are no published data, such as IC₅₀ values, for this compound against non-human cancer cell lines in the reviewed literature.

Antiproliferative Effects of this compound in Non-Human Cell Lines No specific data is available in the searched scientific literature.

Antioxidant Activity Studies

Free radicals and oxidative stress are implicated in the progression of numerous diseases. ijpsonline.com Antioxidants function as "free radical scavengers" that can mitigate oxidative damage, making them a key area of therapeutic research. ijpsonline.com Pyrimidine derivatives, in particular, have been identified as a promising class of heterocyclic molecules with the potential for antioxidant activity. ijpsonline.com Various studies have employed methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, anti-lipid peroxidation assays, and lipoxygenase (LOX) inhibition tests to evaluate these properties. nih.govmdpi.com

While direct antioxidant data for this compound is limited, the activities of other pyrimidine derivatives suggest a potential for this compound class to exhibit antioxidant effects. For instance, certain tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues have shown excellent DPPH radical scavenging activity, attributed to electron-releasing groups on the molecule. ijpsonline.com Similarly, other series of pyrimidine derivatives have demonstrated significant scavenging activity, with the presence of electron-donating groups like methoxy (B1213986) substituents enhancing their potency. ijpsonline.com Some synthesized pyrimidine derivatives strongly inhibit lipid peroxidation. nih.gov

Table 1: Antioxidant Activity of Various Pyrimidine Derivatives

Derivative Class Assay Key Findings Reference
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides DPPH radical scavenging Compounds 3a and 3b showed excellent activity with IC₅₀ values of 46.31 and 48.81 respectively. ijpsonline.com
4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters DPPH, Reducing Power, H₂O₂ scavenging Compound 3c was the most potent, with a DPPH IC₅₀ of 0.6 mg/ml. ijpsonline.comijpsonline.com
Indolyl-pyrimidine derivatives DPPH radical scavenging Several compounds exhibited good antioxidant activity comparable to the standard, ascorbic acid. ijpsonline.com
Pyrimidine acrylamides Lipoxygenase (LOX) inhibition Acrylamide 5 was the most active LOX inhibitor with an IC₅₀ value of 13 μM. mdpi.com

Insecticidal Properties and Mechanisms

Pyrimidine-based structures are integral to a number of commercial pesticides. hep.com.cn Research into new pyrimidine derivatives is driven by the need for effective and novel modes of action to combat insect resistance. researchgate.net The inclusion of fluorine atoms in agrochemical design is a common strategy to enhance physicochemical properties and biological efficacy. researchgate.net

Specific insecticidal studies on this compound are not detailed in the reviewed literature. However, structurally similar compounds have shown significant activity against various pests. For example, a series of pyrimidin-4-amine derivatives demonstrated excellent insecticidal activity (100% in some cases) against the armyworm Mythimna separata. hep.com.cnresearchgate.net Another related compound, 3-(4-chloro-2-fluorophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, serves as an intermediate in the synthesis of the herbicide Tiafenacil. chemicalbook.com Furthermore, some fluorinated pyrazoles have shown notable insecticidal properties against houseflies. nih.gov Research on pyridino[1,2-a]pyrimidine mesoionics has yielded compounds with potent activity against aphids, comparable to the commercial insecticide triflumezopyrim. nih.gov

Table 2: Insecticidal Activity of Structurally Related Compounds

Compound Class / Name Target Pest(s) Observed Activity Reference
Pyrimidin-4-amine derivatives Mythimna separata (armyworm) Some compounds achieved 100% insecticidal activity. hep.com.cnresearchgate.net
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidine Two-spotted spider mite, brown planthopper Efficacy noted against these agricultural pests. evitachem.com
Pyridino[1,2-a]pyrimidine mesoionics Aphids Compound F45 showed an LC₅₀ value of 2.97 mg/L, comparable to triflumezopyrim. nih.gov

Elucidation of Molecular Mechanisms of Action

The biological effects of pyrimidine derivatives are realized through their interaction with specific molecular targets, which can modulate cellular functions and pathways.

Target Identification and Validation in cellular/biochemical systems

While the precise molecular targets of this compound have not been explicitly identified, studies on analogous structures point to a range of potential protein interactions, particularly with kinases and other regulatory proteins.

For example, various pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis. nih.gov In a different context, a complex spiro-pyrrolidine derivative that includes a 3-chloro-2-fluorophenyl group was discovered to be a powerful inhibitor of Murine Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor. acs.org Other studies have identified N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles as inhibitors of the kinase AKT2/PKBβ, a component of a major oncogenic pathway in glioma. dundee.ac.uknih.gov Furthermore, N-cyclohexyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine, a compound with a similar fluorophenyl pyrimidine core, acts as an influenza virus entry inhibitor by targeting the viral hemagglutinin (HA) protein. pnas.org

Table 3: Validated Molecular Targets of Structurally Related Pyrimidine Derivatives

Compound/Derivative Class Molecular Target Biological Context Reference
N-cyclohexyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine Influenza Hemagglutinin (HA) Antiviral (Influenza) pnas.org
Spiro-pyrrolidine with 3-chloro-2-fluorophenyl group Murine Double Minute 2 (MDM2) Anticancer acs.org
6-(2,4-dichlorophenylmethyl)substituted pyrrolo[2,3-d]pyrimidines VEGFR-2, EGFR, PDGFR-β Antiangiogenic, Antitumor nih.gov
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles AKT2/PKBβ Anti-glioma dundee.ac.uknih.gov

Protein-Ligand Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

The binding of pyrimidine-based ligands to their protein targets is stabilized by a combination of molecular interactions. The specific nature of these interactions dictates the affinity and specificity of the compound.

In the case of the influenza HA inhibitor N-cyclohexyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine, the molecule fits into a hydrophobic pocket in the HA trimer. pnas.org The binding is stabilized by extensive hydrophobic contacts between the ligand's cyclohexyl and imidazopyrimidine core and protein residues. pnas.org Crucially, the fluorine atom on the phenyl ring participates in hydrogen bonding with the protein, as do the nitrogen atoms of the pyrimidine ring system. pnas.org Similarly, the MDM2 inhibitor containing a 3-chloro-2-fluorophenyl group projects this moiety into a key binding pocket of the MDM2 protein, while other parts of the molecule form hydrogen bonds with residues like Lys94. acs.org Docking studies on other pyrimidine derivatives targeting enzymes like soybean lipoxygenase and yeast casein kinase also highlight the importance of hydrophobic interactions and hydrogen bonding in stabilizing the protein-ligand complex. mdpi.comfrontiersin.org

Table 4: Observed Protein-Ligand Interactions for Related Compounds

Compound/Analog Protein Target Key Interactions Reference
N-cyclohexyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine Influenza HA Hydrogen Bonds: Fluorine atom with E97; Pyrimidine nitrogens with R298. Hydrophobic Interactions: Cyclohexyl group with L19, L98, L99; Phenyl ring with T59. pnas.org
Spiro-pyrrolidine derivative MDM2 Hydrogen Bonds: 4-hydroxyl of a cyclohexylcarboxamide group with Lys94. Hydrophobic Interactions: 3-chloro-2-fluorophenyl group projects into the Leu26 binding pocket. acs.org

Influence on Cellular Pathways (e.g., cell cycle progression, protein stability)

By engaging with molecular targets like protein kinases, pyrimidine derivatives can exert significant influence over critical cellular signaling pathways. The pyrimidine ring's ability to interact with proteins can modulate pathways controlling cell proliferation, survival, and angiogenesis. nih.gov

For instance, certain purine (B94841) derivatives, which share a core heterocyclic structure with pyrimidines, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov A pyrido[2,3-d]pyrimidine (B1209978) derivative that inhibits PIM-1 kinase was also found to dramatically induce apoptotic cell death in breast cancer cells. nih.gov The inhibition of the AKT2/PKBβ kinase by pyrano[2,3-c]pyrazole derivatives disrupts a key survival pathway in glioma cells, leading to reduced tumor cell viability. nih.gov Furthermore, by inhibiting targets like VEGFR-2, related compounds can disrupt the angiogenesis pathway, which is essential for providing nutrients to growing tumors. nih.gov The MDM2 inhibitor, by preventing the degradation of the p53 protein, effectively restores a critical tumor suppressor pathway, leading to tumor regression in preclinical models. acs.org

Structure Activity Relationships Sar and Structure Property Relationships Spr of 4 Chloro 6 2 Fluorophenyl Pyrimidine Analogues

Impact of Substituent Variation on Biological Activity

Effects of Halogenation Patterns on Biological Potency

Halogen atoms are critical substituents in medicinal chemistry, and their strategic placement on the 4-Chloro-6-(2-fluorophenyl)pyrimidine scaffold can significantly modulate biological potency. The effects of halogenation are multifaceted, involving changes in electronics, lipophilicity, and the potential for forming specific halogen bonds with target proteins.

Fluorine: The presence of the 2-fluoro substituent on the phenyl ring is a defining feature of the parent compound. Fluorine is a small, highly electronegative atom that can alter the pKa of nearby functional groups and participate in hydrogen bonding. In some contexts, replacing hydrogen with fluorine can block metabolic oxidation at that position, improving pharmacokinetic properties. Studies on other heterocyclic scaffolds have shown that compounds with a fluoro group can exhibit greater antiproliferative activity compared to their chloro-analogues, suggesting its unique electronic properties are beneficial for target interaction hacettepe.edu.tr. The addition of vicinal trifluoromethyl- or difluoromethoxyl groups to heterocyclic rings has also been shown to restore or enhance activity, likely through a combination of altering the basicity of the ring and establishing additional interactions with the target protein via the fluorine atoms.

Bromine and Other Halogens: The introduction of larger halogens like bromine can provide different effects. In some benzofuran derivatives, the presence of bromine alongside a methoxy (B1213986) group led to stronger pro-oxidative and pro-apoptotic properties compared to chloro-analogues mdpi.com. This indicates that the choice of halogen can fine-tune the mechanism of action. The general trend often shows that increasing the size and lipophilicity (from F to I) can enhance binding through increased van der Waals and hydrophobic interactions, but may also negatively impact solubility and pharmacokinetics.

The following table summarizes the general effects of different halogen substitutions on biological activity.

HalogenPositionGeneral Effect on PotencyPotential Rationale
Fluorine Phenyl RingOften enhances activityBlocks metabolism, alters electronics, forms H-bonds hacettepe.edu.tr
Chlorine Phenyl RingGenerally enhances activityIncreases lipophilicity, potential for halogen bonding nih.govmdpi.com
Bromine Phenyl RingCan enhance activityFurther increases lipophilicity, alters electronic profile mdpi.com
Multi-halo Phenyl RingOften leads to significant potency increaseSynergistic electronic and hydrophobic effects nih.gov

Role of the Phenyl Ring and its Substituents

Electronic Effects: The electronic nature of substituents on the phenyl ring can modulate the electron density of the entire system, affecting key interactions. In various heterocyclic inhibitors, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on a phenyl ring have been shown to enhance interactions with target proteins. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can also be beneficial. For example, in a series of N-phenyl-2-quinolone-3-carboxamides, comparing the activity of para-substituted analogues revealed that steric factors and the potential for hydrogen bond interactions were critical. A p-OCH₃ group was found to be more active than a p-CH₃ group, suggesting that an H-bond interaction might drive binding or that the oxygen atom helps to position the methyl group more deeply into a binding pocket mdpi.com.

Steric Effects: The size and shape of substituents on the phenyl ring dictate the steric compatibility with the binding site of a biological target. In some kinase inhibitor series, small groups like methoxy substituents are beneficial for activity, whereas bulky groups may cause steric clashes that reduce potency. The comparison between a p-fluoro and a p-hydroxy substituent in one study suggested that steric factors could affect the accommodation of the larger hydroxyl group in the binding domain, even though it offers a hydrogen bonding opportunity mdpi.com.

Bioisosteric Replacements: A powerful strategy to probe the role of the phenyl ring is to replace it with other cyclic structures, known as bioisosteres. Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene, pyrazole) can introduce heteroatoms that may act as hydrogen bond acceptors or donors, improve solubility, and alter metabolic stability cambridgemedchemconsulting.comnih.gov. Non-aromatic, saturated rings like cyclohexyl or caged hydrocarbons (e.g., bicyclo[1.1.1]pentane, cubane) have also been used effectively nih.govresearchgate.netacs.org. These replacements test the necessity of the phenyl ring's aromaticity and π–π stacking capabilities. For instance, in diarylpyrimidine (DAPY) inhibitors of HIV-1 reverse transcriptase, docking studies showed that a phenyl ring at the C4-position was superior to cycloalkanes because the phenyl group could engage in π–π stacking interactions with aromatic residues in the binding site nih.gov. This underscores the importance of the specific type of interaction facilitated by the aromatic ring.

Influence of Substituents at Pyrimidine (B1678525) Positions C-2, C-4, C-5, and C-6

The pyrimidine core is a versatile scaffold, and substitutions at its available positions (C-2, C-4, C-5, and C-6) are a primary means of modulating activity, selectivity, and physicochemical properties nih.gov.

Position C-2: In many pyrimidine-based inhibitors, the C-2 position is often substituted with an amine or another group capable of forming a critical hydrogen bond with the "hinge" region of a kinase. In a series of 2,4-diaminopyrimidine derivatives, modifications at this position were crucial for potent inhibition researchgate.net. Studies on 4,6-dichloro-2-phenylpyrimidines (fenclorim analogues) have explored various C-2 substituents, demonstrating that the 2-phenyl group is a key component for fungicidal activity nih.govacs.org. Replacing the phenyl group with other moieties can drastically alter the biological profile.

Position C-4: The C-4 chloro group of the parent compound is a reactive handle often used for nucleophilic substitution to introduce a wide variety of side chains. Replacing the chlorine with different amine, ether, or thioether linkages is a common strategy. For example, in a series of 6-aryloxy-4-chloro-2-phenylpyrimidines, the 4-chloro group was retained, while the C-6 position was varied nih.gov. In other series, this position is functionalized to enhance target binding and improve properties. For instance, attaching N-arylmethyl substituted piperidine-linked anilines can lead to potent anti-HIV activity researchgate.net.

Position C-5: The C-5 position is often less substituted, but modifications here can have a profound impact. 3D-QSAR studies on sulfonylurea derivatives containing arylpyrimidine moieties indicated that introducing a bulky group at the C-5 position of the pyrimidine ring is favorable for antifungal activity researchgate.net. This suggests the presence of a nearby hydrophobic pocket in the target enzyme that can accommodate larger substituents at this position.

Position C-6: This position is occupied by the 2-fluorophenyl group in the parent compound. As discussed, this group is critical. However, in related scaffolds, this position has been explored with other substituents. In a study of 4,6-disubstituted pyrimidines, the C-6 position was functionalized with various aryloxy groups, leading to compounds with potent fungicidal activity nih.govacs.org. The nature of the substituent at C-6 directly influences the crucial conformational orientation of the molecule.

The table below summarizes the impact of substitutions at various pyrimidine positions.

PositionCommon SubstituentsGeneral Impact on Activity
C-2 Phenyl, Amino groupsOften key for target binding (e.g., kinase hinge binding) researchgate.netnih.gov
C-4 Chloro, Amines, EthersServes as a synthetic handle; substituents can improve potency and solubility nih.govresearchgate.net
C-5 Hydrogen, Bulky groupsOften unsubstituted, but bulky groups can access hydrophobic pockets and increase potency researchgate.net
C-6 Aryl, Aryloxy groupsCritical for potency; defines a key interaction vector and influences conformation nih.govacs.org

Conformational Analysis and its Correlation with Activity

The biological activity of semi-rigid molecules like this compound is not solely dependent on the presence of specific functional groups but also on their three-dimensional arrangement. Conformational analysis, which examines the molecule's preferred shapes and the energy barriers between them, is crucial for understanding how it fits into a target's binding site. For diarylpyrimidine (DAPY) analogues, which share the core structure of a pyrimidine ring flanked by two aryl rings, specific conformations are known to be essential for activity researchgate.net.

Molecular modeling and X-ray crystallography studies of DAPY-type inhibitors have revealed that these molecules often adopt a characteristic "U-shaped" or "butterfly-like" conformation within the binding pocket of their targets, such as HIV-1 reverse transcriptase researchgate.net. This conformation is defined by the torsion angles between the pyrimidine core and the two flanking aryl rings. The ability of an analogue to adopt this low-energy bioactive conformation is a prerequisite for high potency.

The 2-fluoro substituent on the phenyl ring can play a role in stabilizing a particular conformation through intramolecular interactions or by sterically influencing the preferred torsion angle relative to the pyrimidine ring. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), explicitly map the steric and electrostatic properties of the molecule in its bioactive conformation nih.govnih.gov. The contour maps generated from these studies highlight regions where steric bulk or specific electronic features are either favorable or unfavorable for activity, providing a direct link between the molecule's 3D shape and its potency nih.govresearchgate.net. These analyses consistently show that the spatial relationship between the two "wings" of the butterfly conformation is critical for making productive contacts with the amino acid residues of the target protein researchgate.net.

Descriptors and Parameters for SAR Analysis

To quantify the relationship between chemical structure and biological activity (QSAR), various molecular descriptors and physicochemical parameters are employed. These descriptors translate a molecule's structural features into numerical values that can be correlated with potency using statistical methods.

Physicochemical Descriptors: These are fundamental properties that govern a molecule's behavior.

Lipophilicity (logP/logD): This parameter describes the molecule's partitioning between an oily and an aqueous phase. It is crucial for membrane permeability and hydrophobic interactions with the target.

Electronic Descriptors: Parameters like Hammett constants (σ) quantify the electron-donating or electron-withdrawing nature of substituents, which affects binding interactions.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) describe the size and shape of substituents, which are critical for receptor fit.

Topological and 2D Descriptors: These are calculated from the 2D representation of the molecule and describe aspects like size, shape, and branching (e.g., connectivity indices).

3D Descriptors: These parameters depend on the 3D conformation of the molecule and are essential for detailed SAR analysis. In the context of diarylpyrimidines, 3D-QSAR methods are particularly powerful.

CoMFA (Comparative Molecular Field Analysis): Uses steric (Lennard-Jones) and electrostatic (Coulombic) fields to correlate molecular shape and charge distribution with activity nih.govbenthamdirect.com.

CoMSIA (Comparative Molecular Similarity Indices Analysis): Extends CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more nuanced model of intermolecular interactions nih.govresearchgate.net.

For pyrimidine derivatives, QSAR models have successfully shown that a combination of these descriptors can predict biological activity. For example, studies have confirmed that the 3D structure, steric properties, and hydrophobic polar surface area are key determinants of the activity of pyrimidine derivatives. The use of multiple linear regression (MLR) and artificial neural networks (ANN) with these descriptors allows for the creation of predictive models that can guide the design of new, more potent analogues benthamdirect.com.

Advanced Characterization Methodologies for Academic Research

Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for unambiguously confirming the chemical structure of synthesized molecules and elucidating complex three-dimensional features.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high precision. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For 4-Chloro-6-(2-fluorophenyl)pyrimidine, HRMS analysis using a technique like Electrospray Ionization (ESI) would be performed to find the exact mass of the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass. A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct chemical formula. researchgate.netnih.gov This is a standard procedure for the characterization of new pyrimidine (B1678525) derivatives. mdpi.commdpi.com

Table 1: Example HRMS Data for this compound

ParameterValue
Chemical FormulaC₁₀H₆ClFN₂
Ionization ModeESI+
Adduct[M+H]⁺
Calculated m/z225.0279
Found m/z225.0275
Mass Error (ppm)-1.78

Note: The "Found m/z" and "Mass Error" values are hypothetical examples based on typical instrument performance.

While one-dimensional ¹H and ¹³C NMR are standard for basic structural confirmation, advanced two-dimensional (2D) NMR techniques are often required to resolve complex structures and definitively assign all signals, especially in heteroaromatic systems. mdpi.com For this compound, techniques such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent in the molecule. It would be used to confirm the connectivity within the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying the connections between the pyrimidine and fluorophenyl rings and for assigning quaternary (non-protonated) carbons. For related pyrimidine structures, 2D NMR experiments are crucial for corroborating ¹H and ¹³C assignments. researchgate.net

These advanced methods provide a complete and unambiguous map of the molecule's covalent framework. dundee.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Proton at position)
Pyrimidine-H2~8.9~158.0C4, C6
Pyrimidine-H5~7.8~118.0C4, C6
Fluoro-phenyl-H3'~7.6~132.0 (d, J=8 Hz)C1', C5'
Fluoro-phenyl-H4'~7.3~129.0 (d, J=8 Hz)C2', C6'
Fluoro-phenyl-H5'~7.4~125.0 (d, J=2 Hz)C1', C3'
Fluoro-phenyl-H6'~8.2~116.0 (d, J=22 Hz)C2', C4'
Pyrimidine-C4-~162.0H2, H5
Pyrimidine-C6-~164.0H2, H5, H6'
Fluoro-phenyl-C1'-~124.0 (d, J=12 Hz)H3', H5'
Fluoro-phenyl-C2'-~161.0 (d, J=250 Hz)H3', H4'

Note: Predicted chemical shifts (δ) are estimates based on data for structurally similar compounds like 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine nih.gov and other substituted pyrimidines. 'd' denotes a doublet, and 'J' is the coupling constant in Hz.

X-ray Crystallography in Protein-Ligand Complex Determination

Should this compound be identified as a ligand for a biological target, such as a protein kinase or protease, X-ray crystallography is the gold standard for determining its precise binding mode. nih.gov This technique provides a three-dimensional electron density map of the protein-ligand complex at atomic resolution.

The process involves co-crystallizing the target protein with the compound and then diffracting X-rays off the resulting crystal. The diffraction pattern allows for the reconstruction of the atomic positions of both the protein and the bound ligand. nih.gov This reveals:

The exact conformation of the ligand within the protein's binding site.

Specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the chlorine and fluorine atoms). pnas.org

Any conformational changes the protein undergoes upon ligand binding.

For instance, analysis of other chloro- and fluoro-substituted aromatic ligands co-crystallized with their targets has shown how the halogen atoms can form specific, directional interactions with backbone amides or other residues in the binding pocket, contributing to binding affinity and selectivity. nih.govnih.gov This information is invaluable for structure-based drug design and optimizing the ligand for improved potency and specificity.

Spectroscopic Methods for Binding Affinity Measurements

To quantify the strength of the interaction between this compound and a potential biological target, various spectroscopic techniques can be employed. These methods monitor changes in a spectroscopic signal upon titration of one binding partner with the other.

One common method is UV-Visible (UV-Vis) Spectrophotometry . If the compound or the target molecule (like DNA or a protein with a chromophore) has a UV-Vis absorption band, binding can alter the spectral properties (e.g., a shift in wavelength or change in absorbance). By monitoring this change as a function of concentration, the binding constant (Kb) can be calculated. This approach has been successfully used to determine the binding affinity of other pyrimidine derivatives to DNA, where compounds were found to interact via intercalation or groove binding with Kb values in the range of 10⁶ M⁻¹. mdpi.com

Other sensitive techniques include:

Fluorescence Spectroscopy: This method is used if the protein has intrinsic fluorescence (from tryptophan or tyrosine residues) or if a fluorescent tag is used. Ligand binding can quench or enhance this fluorescence, allowing for the determination of the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): While not a spectroscopic method, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

Surface Plasmon Resonance (SPR): This label-free technique immobilizes the protein on a sensor chip and flows the ligand over the surface. Changes in the refractive index at the surface upon binding are measured in real-time, providing kinetic data (association and dissociation rates) from which the dissociation constant (Kd) is derived.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is essential for both purifying the final compound and ensuring its purity, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of a final compound. A small amount of the sample is injected onto a column (commonly a reverse-phase C18 column), and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water) elutes the components. sielc.com A detector (typically UV) records the signal. A pure compound will ideally show a single, sharp peak. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment (e.g., >99% pure).

HPLC is also an invaluable tool for reaction monitoring . Small aliquots can be taken from the reaction mixture at different time points. HPLC analysis can track the disappearance of starting materials and the appearance of the product peak, allowing a researcher to determine when the reaction is complete and to identify the formation of any byproducts.

Thin-Layer Chromatography (TLC) offers a faster, qualitative method for reaction monitoring. thieme.de A spot of the reaction mixture is placed on a silica (B1680970) gel plate and eluted with a suitable solvent system. By comparing the spots of the reaction mixture to those of the starting materials, a researcher can quickly visualize the progress of the reaction. The retention factor (Rƒ) value is used to identify the different components. nih.gov

Table 3: Example HPLC Method for Purity Analysis

ParameterCondition
ColumnReverse Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~8.5 min (Hypothetical)
Purity Result>99% (based on peak area integration)

Future Research Directions and Identified Research Gaps

Development of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of phenyl-substituted chloropyrimidines often relies on multi-step processes that may involve harsh reagents and organic solvents. A significant research gap exists in the development of greener, more efficient synthetic methodologies for 4-Chloro-6-(2-fluorophenyl)pyrimidine.

Future research should focus on:

Green Chemistry Principles : Investigating the use of aqueous media for key reaction steps, such as the nucleophilic substitution of the chloro group. Studies on related chloropyrimidines have shown that water can be a viable solvent, sometimes accelerating reaction rates compared to organic solvents. nih.gov

Flow Chemistry : Transitioning from batch processing to continuous flow synthesis could offer improved control over reaction parameters, increase safety, and enhance yield and purity. This is particularly relevant for potentially hazardous steps like chlorination.

Catalytic Methods : Exploring novel catalytic systems for the C-C bond formation between the pyrimidine (B1678525) and the 2-fluorophenyl ring could reduce waste and improve atom economy compared to classical cross-coupling reactions.

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Current Approach (Inferred) Proposed Sustainable Approach Key Advantages of Proposed Approach
Solvent System Typically organic solvents (e.g., THF, DMF)Water or bio-based solventsReduced environmental impact, lower cost, improved safety. nih.gov
Reaction Conditions Batch processing, potentially high temperaturesContinuous flow reactors, ambient temperaturesEnhanced safety, better process control, energy efficiency
Reagents Stoichiometric reagents, harsh chlorinating agents (e.g., POCl₃) thieme.deresearchgate.netCatalytic systems, milder reagentsReduced waste, higher atom economy, improved safety profile

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While pyrimidine derivatives are well-known for their diverse biological activities, particularly as kinase inhibitors in oncology, the full therapeutic potential of derivatives from this compound remains largely unexplored. gsconlinepress.comnih.gov The primary research gap is the narrow scope of biological screening undertaken for analogues of this compound.

Future research should aim to:

Broaden Kinase Screening : Test derivatives against a wide panel of human kinases beyond the common oncogenic targets. Compounds like this are precursors to inhibitors of targets such as Bruton's tyrosine kinase (BTK) and AKT2, suggesting that novel analogues could show specificity for other kinases. nih.govnih.gov

Investigate Non-Kinase Targets : Explore other target classes where pyrimidines have shown activity, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic modulators like histone deacetylases (HDACs).

Phenotypic Screening : Employ high-content phenotypic screening of derivative libraries on various cell lines (e.g., cancer, immune, neuronal cells) to identify unexpected biological activities and uncover novel mechanisms of action without a preconceived target. mdpi.com This can reveal polypharmacology, where a compound interacts with multiple targets, which can be beneficial for complex diseases. nih.gov

Target Class Known Pyrimidine Activity Potential Application for this compound Derivatives
Protein Kinases Anticancer (e.g., EGFR, PIM-1) gsconlinepress.comrsc.orgDevelopment of selective inhibitors for cancers and inflammatory diseases.
GPCRs CNS disorders, metabolic diseasesExploration for novel treatments in neurology and endocrinology.
Ion Channels Cardiovascular diseases, painDesign of modulators for arrhythmia or chronic pain management.
Epigenetic Targets OncologyCreation of inhibitors for epigenetic enzymes implicated in cancer.

Computational Design of Next-Generation Pyrimidine Analogues

Computational chemistry offers a powerful toolkit for accelerating the drug discovery process. For this compound, there is a gap in the application of modern computational methods to guide the design of new analogues with superior properties.

Future research directions include:

Structure-Based Drug Design (SBDD) : Using the known crystal structures of pyrimidine-binding proteins, researchers can perform molecular docking studies to predict how modifications to the this compound scaffold would affect binding affinity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models based on a synthesized library of analogues can help identify key structural features that correlate with biological activity, guiding the design of more potent compounds. elsevier.com

Virtual Screening : Creating large virtual libraries of derivatives and using computational filters to screen for drug-like properties (ADME/Tox) can prioritize the synthesis of candidates with a higher probability of success.

Applications in Advanced Chemical Biology Probes

Chemical probes are essential tools for dissecting complex biological pathways. A significant research opportunity lies in converting this compound into sophisticated probes to identify and validate novel drug targets.

Future research should focus on developing:

Activity-Based Probes (ABPs) : By functionalizing the pyrimidine scaffold with a reactive group, ABPs can be designed to covalently label active enzymes within a specific protein family (e.g., kinases) in a complex biological sample, allowing for target engagement and selectivity profiling.

Photoaffinity Labels : Incorporating a photoreactive group (e.g., diazirine or aryl azide) and an enrichment handle (e.g., alkyne or biotin) would enable the creation of probes that, upon UV irradiation, covalently bind to their target proteins. This is a powerful method for unambiguously identifying the molecular targets of a bioactive compound.

Fluorescent Probes : Attaching a fluorophore to the scaffold could allow for real-time visualization of compound distribution within cells and tissues, providing valuable information on target localization and engagement.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict molecular properties and generate novel chemical structures. astrazeneca.compremierscience.com The application of these technologies to this compound is a nascent field with immense potential.

Identified research gaps and future directions include:

Generative Models for De Novo Design : Employing generative AI models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), to design novel pyrimidine analogues. elsevier.com These models can be trained on existing databases of bioactive molecules to generate structures with optimized properties, such as high predicted affinity for a target and favorable ADME profiles. nih.gov

Predictive ADME/Tox Modeling : Developing and applying ML models, like graph neural networks, to accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of virtual derivatives. astrazeneca.com This can significantly reduce the failure rate of compounds in later stages of development by flagging problematic candidates early. mdpi.com

Automated Synthesis Planning : Using AI tools to devise the most efficient and cost-effective synthetic routes for promising computer-generated analogues, thereby accelerating the design-make-test-analyze cycle. elsevier.com

AI/ML Application Description Potential Impact on Research
Generative AI Algorithms create novel molecular structures based on learned patterns. elsevier.comRapidly explores vast chemical space to design innovative drug candidates.
Predictive Modeling ML models forecast biological activity and pharmacokinetic properties. astrazeneca.comnih.govPrioritizes synthesis of compounds with the highest likelihood of success.
Automated Synthesis AI platforms retrospectively design optimal reaction pathways.Accelerates the production of novel compounds for biological testing.

Q & A

Q. Basic

  • Storage : Inert atmosphere (argon), desiccated at -20°C to prevent hydrolysis .
  • Decomposition monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect chlorinated byproducts .
  • Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

How do substituents at the 2-position of the pyrimidine ring affect cross-coupling reactivity?

Advanced
Steric and electronic effects from substituents (e.g., methyl, ethyl, phenyl) modulate reaction kinetics. For example:

  • Electron-withdrawing groups (Cl, F) : Increase electrophilicity at C4, facilitating nucleophilic aromatic substitution (SNAr) .
  • Steric hindrance : Bulky groups (e.g., 2-ethyl) reduce yields in Suzuki couplings by 15–20% compared to methyl .
    Methodological tip : Use ¹⁹F NMR to track reaction progress, as fluorine chemical shifts correlate with electronic changes .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons.
  • ¹⁹F NMR : Detect fluorine environments (δ -110 to -115 ppm for aryl-F) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calc. 253.05, observed 253.04) .

How can contradictions in crystallographic data for pyrimidine derivatives be resolved?

Q. Advanced

  • Multi-technique validation : Cross-reference X-ray data with solid-state NMR or IR spectroscopy.
  • R-factor analysis : Ensure R < 0.06 and wR < 0.15 for high reliability .
  • Database comparison : Use Cambridge Structural Database (CSD) entries for analogous compounds to identify outliers .

How is purity assessed post-synthesis for halogenated pyrimidines?

Q. Basic

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time ~8.2 min for >98% purity .
  • Melting point : Compare observed (e.g., 145–147°C) with literature values to detect impurities .

What role does the fluorine substituent play in electronic properties?

Advanced
The 2-fluorophenyl group induces electron withdrawal via inductive effects, polarizing the pyrimidine ring and activating C4 for nucleophilic attack. This is evidenced by:

  • DFT calculations : LUMO localization at C4 (supported by Fukui indices) .
  • Reactivity trends : Higher SNAr yields (75–90%) compared to non-fluorinated analogs (50–60%) .

What intermediates are common in synthesizing this compound derivatives?

Basic
Key intermediates include:

  • β-CF3-2-fluorophenyl ketones (precursor for cyclization) .
  • 4-Chloro-6-aminopyrimidine (used in Buchwald-Hartwig amination) .

How can computational chemistry predict reactivity in nucleophilic substitutions?

Q. Advanced

  • Transition state modeling : Use Gaussian09 to calculate activation energies for SNAr at C4 .
  • Charge distribution maps : MEP surfaces (via Multiwfn) highlight electrophilic sites .
  • Validation : Correlate computed ΔG‡ with experimental kinetic data (e.g., k = 0.15 min⁻¹ at 25°C) .

Retrosynthesis Analysis

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4-Chloro-6-(2-fluorophenyl)pyrimidine
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4-Chloro-6-(2-fluorophenyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.